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molecular formula C9H12N2O3S B8766038 N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide

Cat. No. B8766038
M. Wt: 228.27 g/mol
InChI Key: KMCJFKOUJJEHMP-UHFFFAOYSA-N
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Patent
US08642657B2

Procedure details

A suspension of 4′-(Methylsulfonylamino)acetophenone oxime (13-8, 5 mmol) and 10% palladium on carbon (150 mg) in MeOH (25 mL) was treated with concentrated hydrochloric acid (10 drops) was hydrogenated under a balloon of hydrogen for 6 h. The reaction mixture was neutralized with solid NaHCO3, filtered and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using CH2Cl2:MeOH as eluant to afford 1-[4-(Methylsulfonylamino)phenyl]ethyl amine (13-11, LJO-302).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[N:14]O)[CH3:13])=[CH:8][CH:7]=1)(=[O:4])=[O:3].[H][H].C([O-])(O)=O.[Na+]>[Pd].CO.Cl>[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([NH2:14])[CH3:13])=[CH:8][CH:7]=1)(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)C(C)=NO
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)C(C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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